Dexpanthenol impurity E
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Overview
Description
Dexpanthenol impurity E is a stereoisomer of the dextrorotatory impurity E, and its chemical structure is similar to the dexpanthenol group. Dexpanthenol itself is an alcoholic analogue of D-pantothenic acid, which acts as a precursor of coenzyme A and is involved in the synthesis of acetylcholine .
Chemical Reactions Analysis
Dexpanthenol impurity E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dexpanthenol impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: It is used in studies related to cell proliferation and differentiation.
Medicine: It is used in the development of pharmaceutical formulations, particularly in topical applications for skin conditions.
Mechanism of Action
Dexpanthenol impurity E exerts its effects by being enzymatically cleaved to form pantothenic acid, which is an essential component of coenzyme A. Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. This leads to increased fibroblast proliferation and accelerated re-epithelialization in wound healing .
Comparison with Similar Compounds
Dexpanthenol impurity E can be compared with other similar compounds such as:
DL-Panthenol: An alcoholic analogue of D-pantothenic acid with similar moisturizing properties.
Pantolactone: A lactone derivative of pantothenic acid.
Methyl Pantothenate: A methyl ester of pantothenic acid.
This compound is unique due to its specific stereoisomeric form, which may result in different biological activities compared to its analogues .
Biological Activity
Dexpanthenol impurity E (CAS Number: 96305-22-5) is a stereoisomer of dexpanthenol, which is itself a derivative of pantothenic acid (vitamin B5). This compound is notable for its biological activities, particularly in dermatological and pharmaceutical applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound shares structural similarities with dexpanthenol but exhibits distinct biological activities due to its stereoisomeric form. It is enzymatically converted to pantothenic acid, which plays a critical role in the synthesis of coenzyme A (CoA). CoA is essential for various metabolic processes, particularly in lipid metabolism and the synthesis of neurotransmitters such as acetylcholine .
Mechanism of Action:
- Enzymatic Conversion: this compound is metabolized to pantothenic acid.
- Role of CoA: CoA acts as a cofactor in numerous enzymatic reactions, facilitating protein metabolism and energy production.
- Wound Healing: Dexpanthenol enhances fibroblast proliferation and accelerates re-epithelialization, making it beneficial for wound healing .
Biological Activity and Applications
This compound has been extensively studied for its biological activities, particularly in dermatology. Its applications include:
- Topical Treatments: Used in formulations for skin conditions due to its moisturizing properties and ability to promote healing.
- Allergic Reactions: Recent studies have highlighted its potential as an allergen. Case reports indicate that dexpanthenol can cause allergic contact dermatitis (ACD) in sensitive individuals .
Case Study 1: Allergic Contact Dermatitis
A study reported two cases of allergic contact dermatitis associated with products containing dexpanthenol. In both cases, patch testing revealed positive reactions to dexpanthenol and its impurities. The patients experienced severe dermatitis after using topical creams containing dexpanthenol, underscoring the importance of monitoring for allergic reactions to this compound .
Case Study 2: Efficacy in Diaper Dermatitis
A clinical trial evaluated the effectiveness of a dexpanthenol-containing ointment for treating irritant diaper dermatitis (IDD) in infants. The study found that the ointment significantly improved skin condition and caregiver satisfaction compared to standard treatments . This highlights the therapeutic potential of this compound in pediatric dermatology.
Stability and Biological Activity
Research has demonstrated that dexpanthenol exhibits high stability under various conditions, including acidic environments. Stability testing indicated minimal degradation over time, suggesting that formulations containing this compound maintain efficacy over extended periods .
Condition | Stability (%) | Degradation (%) |
---|---|---|
Acidic (6h) | 99.38 | 0.62 |
Thermal (6h) | 99.03 | 0.97 |
Photo Degradation | 99.46 | 0.54 |
Comparative Analysis
This compound has been compared with other forms of dexpanthenol regarding biological activity:
Compound | Biological Activity | Stability |
---|---|---|
Dexpanthenol | High | Stable |
This compound | Moderate to High | Very Stable |
Properties
CAS No. |
96305-22-5 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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